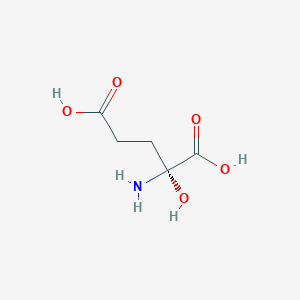
Glutamic acid,2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamic acid, 2-hydroxy-, also known as 2-hydroxyglutaric acid, is a derivative of glutamic acid. It is structurally similar to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle. This compound has gained significant attention due to its role in various biological processes and its implications in certain metabolic disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyglutaric acid can be achieved through the reduction of α-ketoglutarate. This reduction can be catalyzed by enzymes such as malate dehydrogenase or lactate dehydrogenase, which convert α-ketoglutarate to 2-hydroxyglutaric acid .
Industrial Production Methods: Industrial production of 2-hydroxyglutaric acid often involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus species, are engineered to produce high yields of this compound through optimized fermentation conditions .
Types of Reactions:
Oxidation: 2-hydroxyglutaric acid can undergo oxidation to form α-ketoglutarate.
Reduction: It can be reduced to form other hydroxy acids.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically require catalysts such as acids or bases to facilitate the substitution process.
Major Products:
Oxidation: α-ketoglutarate
Reduction: Various hydroxy acids
Substitution: Derivatives with different functional groups
科学的研究の応用
2-hydroxyglutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in cellular metabolism and is studied for its involvement in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
作用機序
2-hydroxyglutaric acid exerts its effects by interacting with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as isocitrate dehydrogenase, leading to the accumulation of oncometabolites.
Signal Transduction: It affects signaling pathways involved in cell growth and differentiation.
Metabolic Pathways: It interferes with the TCA cycle, impacting cellular energy production and metabolism.
類似化合物との比較
Glutamic Acid: A non-essential amino acid involved in protein synthesis and neurotransmission.
α-Ketoglutarate: An intermediate in the TCA cycle, involved in energy production.
Glutamine: An amino acid that serves as a nitrogen donor in various biosynthetic processes.
Uniqueness: 2-hydroxyglutaric acid is unique due to its dual role as both a metabolic intermediate and an oncometabolite. Its ability to inhibit specific enzymes and alter metabolic pathways distinguishes it from other similar compounds .
特性
分子式 |
C5H9NO5 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC名 |
(2R)-2-amino-2-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(11,4(9)10)2-1-3(7)8/h11H,1-2,6H2,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChIキー |
GXSDWXSYZHGBBO-RXMQYKEDSA-N |
異性体SMILES |
C(C[C@@](C(=O)O)(N)O)C(=O)O |
正規SMILES |
C(CC(C(=O)O)(N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


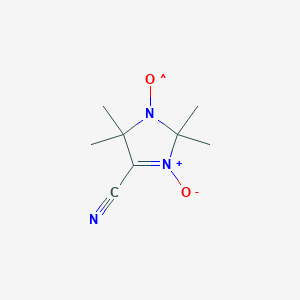
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
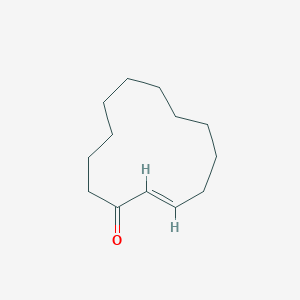
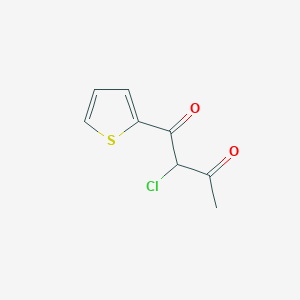
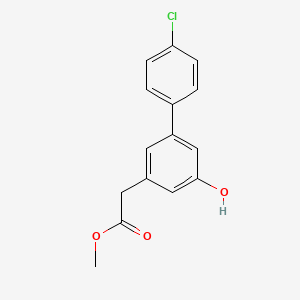
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
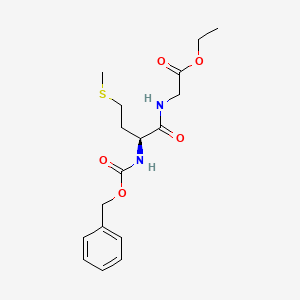
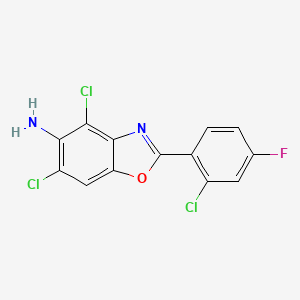
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
